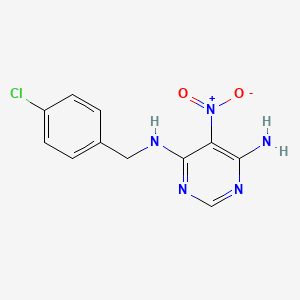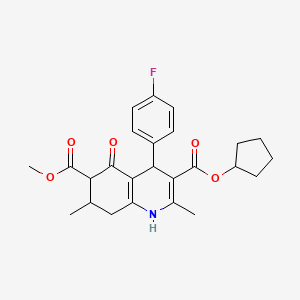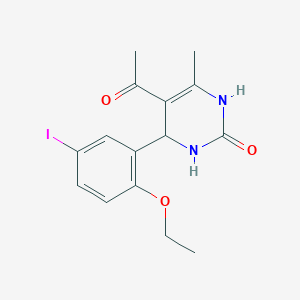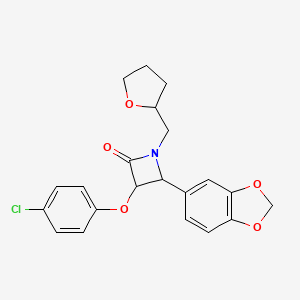
N-(4-chlorobenzyl)-5-nitro-4,6-pyrimidinediamine
Descripción general
Descripción
N-(4-chlorobenzyl)-5-nitro-4,6-pyrimidinediamine, also known as CNP, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. CNP belongs to the class of nitroaromatic compounds, which have been studied for their anti-cancer and anti-inflammatory properties. In
Mecanismo De Acción
The mechanism of action of N-(4-chlorobenzyl)-5-nitro-4,6-pyrimidinediamine in cancer cells involves the inhibition of DNA synthesis and the induction of apoptosis. N-(4-chlorobenzyl)-5-nitro-4,6-pyrimidinediamine has been shown to interfere with the activity of thymidylate synthase, an enzyme that is essential for DNA synthesis. This leads to the accumulation of DNA damage, which triggers the activation of apoptotic pathways. In addition, N-(4-chlorobenzyl)-5-nitro-4,6-pyrimidinediamine has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in regulating inflammation.
Biochemical and Physiological Effects
N-(4-chlorobenzyl)-5-nitro-4,6-pyrimidinediamine has been shown to have a range of biochemical and physiological effects. In cancer cells, N-(4-chlorobenzyl)-5-nitro-4,6-pyrimidinediamine has been shown to inhibit cell proliferation and induce apoptosis. In addition, N-(4-chlorobenzyl)-5-nitro-4,6-pyrimidinediamine has been shown to inhibit the production of pro-inflammatory cytokines, which can contribute to the development of chronic inflammatory diseases. Furthermore, N-(4-chlorobenzyl)-5-nitro-4,6-pyrimidinediamine has been shown to have antimicrobial activity against a range of bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(4-chlorobenzyl)-5-nitro-4,6-pyrimidinediamine in lab experiments is its high purity, which allows for accurate and reproducible results. Furthermore, the synthesis method of N-(4-chlorobenzyl)-5-nitro-4,6-pyrimidinediamine has been optimized to increase the yield of the compound, making it readily available for further research. However, one limitation of using N-(4-chlorobenzyl)-5-nitro-4,6-pyrimidinediamine in lab experiments is its potential toxicity, which can limit its use in vivo.
Direcciones Futuras
There are several future directions for research on N-(4-chlorobenzyl)-5-nitro-4,6-pyrimidinediamine. One area of interest is the development of N-(4-chlorobenzyl)-5-nitro-4,6-pyrimidinediamine-based therapies for cancer and inflammatory diseases. Furthermore, the antimicrobial activity of N-(4-chlorobenzyl)-5-nitro-4,6-pyrimidinediamine could be further investigated for its potential use in the treatment of bacterial and fungal infections. In addition, the mechanism of action of N-(4-chlorobenzyl)-5-nitro-4,6-pyrimidinediamine could be further elucidated to gain a better understanding of its therapeutic potential.
Conclusion
In conclusion, N-(4-chlorobenzyl)-5-nitro-4,6-pyrimidinediamine is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. The synthesis method of N-(4-chlorobenzyl)-5-nitro-4,6-pyrimidinediamine has been optimized to increase the yield and purity of the compound, making it suitable for further research. N-(4-chlorobenzyl)-5-nitro-4,6-pyrimidinediamine has been studied for its potential use in cancer, inflammation, and antimicrobial therapies. Its mechanism of action involves the inhibition of DNA synthesis and the induction of apoptosis. N-(4-chlorobenzyl)-5-nitro-4,6-pyrimidinediamine has been shown to have a range of biochemical and physiological effects, and its advantages and limitations for lab experiments have been identified. Finally, several future directions for research on N-(4-chlorobenzyl)-5-nitro-4,6-pyrimidinediamine have been proposed, highlighting its potential as a therapeutic agent.
Aplicaciones Científicas De Investigación
N-(4-chlorobenzyl)-5-nitro-4,6-pyrimidinediamine has been studied for its potential therapeutic applications in various fields of scientific research. In cancer research, N-(4-chlorobenzyl)-5-nitro-4,6-pyrimidinediamine has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. N-(4-chlorobenzyl)-5-nitro-4,6-pyrimidinediamine has also been studied for its anti-inflammatory properties, which can be attributed to its ability to inhibit the production of pro-inflammatory cytokines. Furthermore, N-(4-chlorobenzyl)-5-nitro-4,6-pyrimidinediamine has been investigated for its potential use as an antimicrobial agent, as it has shown activity against a range of bacteria and fungi.
Propiedades
IUPAC Name |
4-N-[(4-chlorophenyl)methyl]-5-nitropyrimidine-4,6-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN5O2/c12-8-3-1-7(2-4-8)5-14-11-9(17(18)19)10(13)15-6-16-11/h1-4,6H,5H2,(H3,13,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEKVCPIAIGJHNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC2=NC=NC(=C2[N+](=O)[O-])N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorobenzyl)-5-nitropyrimidine-4,6-diamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-methoxyphenyl)-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]urea](/img/structure/B4140281.png)
![N-[4-({4-[3-(3-methoxyphenoxy)propyl]-1-piperazinyl}sulfonyl)phenyl]acetamide](/img/structure/B4140288.png)
![4,10-bis[2-(3,4-dimethoxyphenyl)ethyl]-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-3,5,9,11-tetrone](/img/structure/B4140313.png)
![5-chloro-N-[4-(5-methyl-2-furyl)-1,3-thiazol-2-yl]-2-pyridinamine](/img/structure/B4140321.png)

![N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-2-(2-nitrophenoxy)acetamide](/img/structure/B4140335.png)
![2-{[2-(1,3-dioxooctahydro-2H-isoindol-2-yl)ethyl]amino}-N-(3-methylphenyl)-5-nitrobenzamide](/img/structure/B4140344.png)
methanol](/img/structure/B4140347.png)
![1-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-(2-chlorobenzyl)-7-fluoro-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4140349.png)
![2-{[1-(4-iodophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-phenylacetamide](/img/structure/B4140351.png)

![4-(2-{[4-(dimethylamino)phenyl]amino}-1,3-thiazol-4-yl)phenyl acetate](/img/structure/B4140364.png)
![2-benzyl-1-(3-bromo-4-hydroxy-5-methoxyphenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4140368.png)